N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the side chain can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a quinone, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structure suggests potential as a therapeutic agent, particularly in the treatment of diseases involving quinazoline derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The side chain may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 4-hydroxy-2-quinolones
- 3-substituted-4(3H)-quinazolinones
Uniqueness
What sets N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide apart is its unique side chain, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
1119504-11-8 |
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Molecular Formula |
C25H28N4O3 |
Molecular Weight |
432.5g/mol |
IUPAC Name |
N-[3-[methyl-(1-phenylcyclopentanecarbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c1-29(24(32)25(14-7-8-15-25)18-10-3-2-4-11-18)17-9-16-26-23(31)21-27-20-13-6-5-12-19(20)22(30)28-21/h2-6,10-13H,7-9,14-17H2,1H3,(H,26,31)(H,27,28,30) |
InChI Key |
DXLPDVJYKCVYBJ-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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